molecular formula C11H17Cl3N2O B12063271 (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride

(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride

Cat. No.: B12063271
M. Wt: 299.6 g/mol
InChI Key: AXWYRFKDLRSESC-VAGRNHIFSA-N
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Description

The compound (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[221]heptane;hydrate;dihydrochloride is a complex organic molecule featuring a bicyclic structure with a pyridine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a ligand in receptor studies due to its ability to interact with specific biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chlorine atom on the pyridine ring can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
  • (2R)-2-(6-bromopyridin-3-yl)-7-azabicyclo[2.2.1]heptane
  • (2R)-2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Uniqueness

The uniqueness of (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

This detailed overview provides a comprehensive understanding of (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[221]heptane;hydrate;dihydrochloride, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C11H17Cl3N2O

Molecular Weight

299.6 g/mol

IUPAC Name

(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride

InChI

InChI=1S/C11H13ClN2.2ClH.H2O/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;;/h1,4,6,8-10,14H,2-3,5H2;2*1H;1H2/t8?,9-,10?;;;/m1.../s1

InChI Key

AXWYRFKDLRSESC-VAGRNHIFSA-N

Isomeric SMILES

C1CC2[C@H](CC1N2)C3=CN=C(C=C3)Cl.O.Cl.Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.O.Cl.Cl

Origin of Product

United States

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